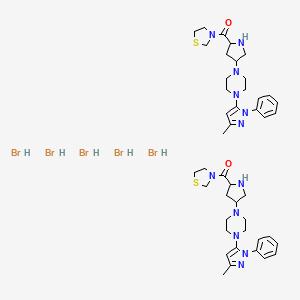

Teneligliptin hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Teneligliptin hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme DPP-4, which in turn increases the levels of incretin hormones, leading to improved insulin secretion and reduced glucagon levels. This results in better blood glucose control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Teneligliptin hydrobromide involves multiple steps, starting from the preparation of key intermediatesThe final step involves the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. One such method involves the use of toluene and 2-propanol as solvents, with hydrobromic acid in acetic acid as the reagent. The reaction is typically carried out at elevated temperatures to ensure complete conversion and precipitation of the product .

Chemical Reactions Analysis

Types of Reactions: Teneligliptin hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of degradation products.

Reduction: Although less common, reduction reactions can alter the functional groups present in the compound.

Substitution: This reaction is often used in the synthesis of the compound, where different functional groups are introduced

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various halogenated compounds and catalysts

Major Products Formed: The major products formed from these reactions include various degradation products, which are often identified and characterized using techniques like RP-HPLC and UPLC-MS/MS .

Scientific Research Applications

Teneligliptin hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on incretin hormones and glucose metabolism.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus, with ongoing research into its long-term efficacy and safety

Industry: Employed in the formulation of pharmaceutical products, ensuring consistent quality and efficacy.

Mechanism of Action

The mechanism of action of Teneligliptin hydrobromide involves the inhibition of the DPP-4 enzyme. By inhibiting DPP-4, the compound increases the levels of active incretin hormones (GLP-1 and GIP), which enhance insulin secretion, inhibit glucagon release, and slow gastric emptying. This results in improved blood glucose control .

Comparison with Similar Compounds

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

- Vildagliptin

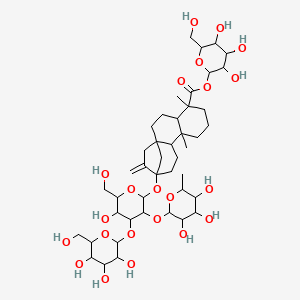

Comparison: Teneligliptin hydrobromide stands out due to its unique chemical structure, which includes five consecutive rings. This structure provides it with a longer half-life and a more potent inhibition of the DPP-4 enzyme compared to other DPP-4 inhibitors . Additionally, this compound has shown favorable pharmacokinetic properties, such as minimal drug-drug interactions and suitability for patients with renal impairment .

Properties

IUPAC Name |

[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIOMHUGCXFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H65Br5N12O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1257.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid](/img/structure/B8056645.png)

![(1S,3R,6S,8R,11S,13R,16R,18R,21S,23R,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48S)-5,10,15,20,25,35-hexakis(hydroxymethyl)-44,49-bis(2-hydroxypropoxy)-30-(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,45,46,47,48-dodecol](/img/structure/B8056646.png)

![2-Benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B8056656.png)

![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8056658.png)

![1,4-bis[(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine](/img/structure/B8056663.png)

![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8056675.png)

![1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)-1-propen-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium Hexafluorophosphate](/img/structure/B8056683.png)

![2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8056716.png)